Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is an organic chemical compound with the molecular formula C8H11N3O2 . It is a derivative of pyrimidine and contains an ethyl group, an amino group, a methyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate consists of an ethyl group (C2H5), an amino group (NH2), a methyl group (CH3), and a carboxylate group (COO-) attached to a pyrimidine ring . The molecular weight of this compound is 181.19 .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a solid substance . Its melting point is between 222-226 °C . The compound’s empirical formula is C8H11N3O2 .Scientific Research Applications
1. Spectrophotometric Behavior and Equilibrium Constants
- The compound, along with related compounds, has been investigated for its behavior in aqueous solutions. Studies have utilized spectrophotometry to assess the equilibrium constants between its zwitterion and uncharged forms in water (Hirai, 1966).
2. Antimicrobial Activity
- Research has focused on the synthesis of various pyrimidine derivatives, including this compound, and evaluating their antimicrobial properties. The structural confirmation of these compounds was achieved through NMR spectroscopy (El‐Sayed et al., 2008).
3. Potential HIV-1 Protease Inhibitor
- A study described the synthesis of a novel compound with potential as an HIV-1 protease inhibitor. This involved a multicomponent reaction incorporating ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Structural and spectroscopic characterizations were carried out, and the compound's interaction with the HIV-1 Protease receptor was evaluated through molecular docking studies (Pekparlak et al., 2020).
4. Synthesis of Derivatives with Various Activities
- Several derivatives of the compound have been synthesized, which displayed activities such as analgesic, anti-inflammatory, and immunosuppressive. These derivatives' structures were confirmed by spectral analysis and chemical transformations (Malinka et al., 1989).
5. Synthesis Under Solvent-Free Conditions
- The compound has been used in microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines. The structure of the final products was deduced from spectral data and confirmed by X-ray analysis, suggesting pathways for the reactions involved (Eynde et al., 2001).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised .
properties
IUPAC Name |
ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFVMJRSZCVJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332704 | |
Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
CAS RN |
81633-29-6 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-amino-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81633-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-2-amino-4-methylpyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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